N-(1,3-benzodioxol-5-yl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxole and pyrrolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and pyrrolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-N’-(3-NITROBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(1,3-BENZODIOXOL-5-YL)-N’-(4-NITROBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is unique due to its specific combination of benzodioxole and pyrrolopyrimidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C24H22N4O4/c1-15(2)28-13-25-22-18(16-6-4-3-5-7-16)11-27(23(22)24(28)30)12-21(29)26-17-8-9-19-20(10-17)32-14-31-19/h3-11,13,15H,12,14H2,1-2H3,(H,26,29) |
InChI Key |
WZAHCVGIRZRYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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